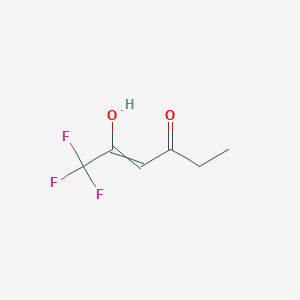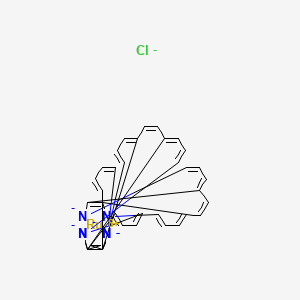
1,10-phenanthroline-1,10-diide;2-pyridin-1-id-2-ylidenepyridin-1-ide;ruthenium(8+);chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,10-Phenanthroline-1,10-diide;2-pyridin-1-id-2-ylidenepyridin-1-ide;ruthenium(8+);chloride is a complex compound that features a ruthenium center coordinated with 1,10-phenanthroline and pyridine ligands
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,10-Phenanthroline can be synthesized through two successive Skraup reactions of glycerol with o-phenylenediamine, catalyzed by sulfuric acid and an oxidizing agent such as aqueous arsenic acid or nitrobenzene . The dehydration of glycerol produces acrolein, which condenses with the amine followed by cyclization .
Industrial Production Methods
Industrial production of 1,10-phenanthroline typically involves large-scale Skraup reactions under controlled conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization and chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1,10-Phenanthroline-1,10-diide;2-pyridin-1-id-2-ylidenepyridin-1-ide;ruthenium(8+);chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of ruthenium.
Reduction: It can be reduced to lower oxidation states, often using reducing agents like sodium borohydride.
Substitution: Ligand substitution reactions can occur, where the ligands around the ruthenium center are replaced by other ligands.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, nitric acid.
Reducing Agents: Sodium borohydride, hydrazine.
Solvents: Acetone, ethanol, water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of ruthenium complexes, while reduction can produce lower oxidation states.
Applications De Recherche Scientifique
1,10-Phenanthroline-1,10-diide;2-pyridin-1-id-2-ylidenepyridin-1-ide;ruthenium(8+);chloride has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Investigated for its potential interactions with DNA and proteins, which can be useful in studying biological processes.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent due to its ability to interact with biological molecules.
Industry: Utilized in catalysis and as a component in various industrial processes.
Mécanisme D'action
The mechanism by which 1,10-phenanthroline-1,10-diide;2-pyridin-1-id-2-ylidenepyridin-1-ide;ruthenium(8+);chloride exerts its effects involves coordination with metal ions and interaction with biological molecules. The compound can bind to metal ions through its nitrogen atoms, forming stable complexes. These complexes can then interact with molecular targets such as DNA, proteins, and enzymes, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Bipyridine: Another ligand used in coordination chemistry, similar to 1,10-phenanthroline but with different binding properties.
Phenanthrene: A hydrocarbon similar in structure to 1,10-phenanthroline but lacking the nitrogen atoms.
Uniqueness
1,10-Phenanthroline-1,10-diide;2-pyridin-1-id-2-ylidenepyridin-1-ide;ruthenium(8+);chloride is unique due to its ability to form strong complexes with metal ions and its versatile applications in various scientific fields. Its structure allows for specific interactions with biological molecules, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C34H24ClN6Ru+ |
|---|---|
Poids moléculaire |
653.1 g/mol |
Nom IUPAC |
1,10-phenanthroline-1,10-diide;2-pyridin-1-id-2-ylidenepyridin-1-ide;ruthenium(8+);chloride |
InChI |
InChI=1S/2C12H8N2.C10H8N2.ClH.Ru/c2*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;1-3-7-11-9(5-1)10-6-2-4-8-12-10;;/h2*1-8H;1-8H;1H;/q3*-2;;+8/p-1 |
Clé InChI |
VYSGYVVRZVQCND-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=C2C=CC=C[N-]2)[N-]C=C1.C1=C[N-]C2=C3C(=CC=C[N-]3)C=CC2=C1.C1=C[N-]C2=C3C(=CC=C[N-]3)C=CC2=C1.[Cl-].[Ru+8] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


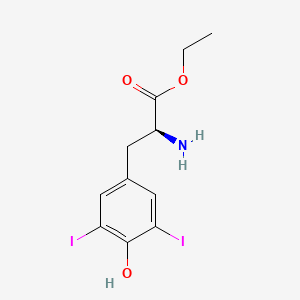
![(2E)-3-(3,4-dimethoxyphenyl)-1-{1-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]cyclohexyl}prop-2-en-1-one](/img/structure/B12447827.png)
![1-[(E)-{[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]imino}methyl]naphthalen-2-ol](/img/structure/B12447832.png)
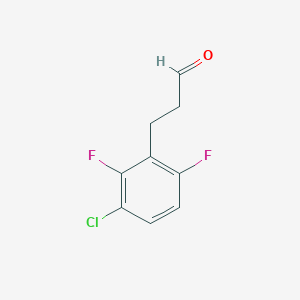
![2-Amino-5-[(Dimethylamino)methyl]-4-(4-fluorophenyl)thiazole](/img/structure/B12447851.png)
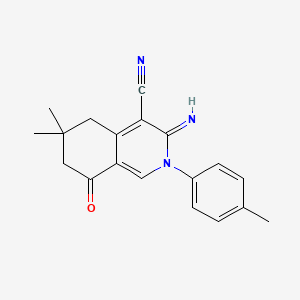
![1-Boc-3-[2-(4-bromo-phenyl)-ethylamino]-pyrrolidine](/img/structure/B12447861.png)

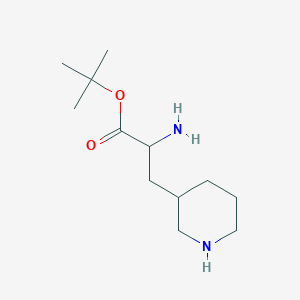
![2-{3-chloro-4-[2-(2,5-dimethylphenoxy)ethoxy]-5-methoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12447874.png)


![2,3-Dihydro-1,3-dimethyl-2-thioxo-5-p-tolyl-1H-imidazo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B12447897.png)
